HIV-1 inhibitor-30
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 inhibitor-30 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1), which is the causative agent of acquired immunodeficiency syndrome (AIDS). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 life cycle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-30 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of diketo acid moieties, which are known for their inhibitory activity against HIV-1 integrase . The reaction conditions typically involve the use of palladium-catalyzed coupling reactions, which are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
For industrial production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of scalable reaction conditions and purification techniques such as crystallization and chromatography . The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 inhibitor-30 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
HIV-1 inhibitor-30 has a wide range of applications in scientific research, including:
Mécanisme D'action
HIV-1 inhibitor-30 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host genome . This inhibition blocks the replication of the virus and reduces the viral load in infected individuals . The molecular targets include the integrase enzyme and the preintegration complex, which are essential for viral replication .
Comparaison Avec Des Composés Similaires
HIV-1 inhibitor-30 is unique compared to other integrase inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Raltegravir: The first FDA-approved integrase inhibitor, known for its high efficacy and safety profile.
Elvitegravir: Another integrase inhibitor that is often used in combination with other antiretroviral drugs.
Dolutegravir: A highly potent integrase inhibitor with a favorable pharmacokinetic profile.
Bictegravir: A newer integrase inhibitor with improved resistance profiles.
This compound stands out due to its novel chemical scaffold and its ability to inhibit both wild-type and mutant integrase enzymes, making it a promising candidate for future antiretroviral therapies .
Propriétés
Formule moléculaire |
C19H20ClN3O2 |
---|---|
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
2-(1-butoxyindol-3-yl)-N-(3-chloropyridin-4-yl)acetamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-3-10-25-23-13-14(15-6-4-5-7-18(15)23)11-19(24)22-17-8-9-21-12-16(17)20/h4-9,12-13H,2-3,10-11H2,1H3,(H,21,22,24) |
Clé InChI |
JPPDARPGFXISJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCON1C=C(C2=CC=CC=C21)CC(=O)NC3=C(C=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.